molecular formula C15H25Cl2NO B6031727 N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride

N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride

Cat. No.: B6031727
M. Wt: 306.3 g/mol
InChI Key: FKNJHIJLSMJDPN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a chlorinated phenoxy group, and a butan-1-amine moiety

Properties

IUPAC Name

N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO.ClH/c1-12-7-8-14(13(16)11-12)18-10-6-5-9-17-15(2,3)4;/h7-8,11,17H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNJHIJLSMJDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylphenol with tert-butylamine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 1-bromobutane under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or carboxylic acids.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(2-chlorophenoxy)butan-1-amine
  • N-tert-butyl-4-(4-methylphenoxy)butan-1-amine
  • N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine

Uniqueness

N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride is unique due to the presence of both the tert-butyl group and the chlorinated phenoxy group, which confer specific chemical and biological properties

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